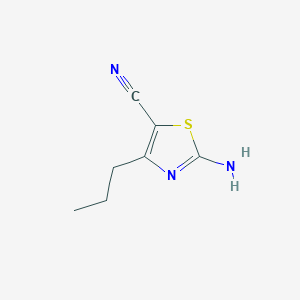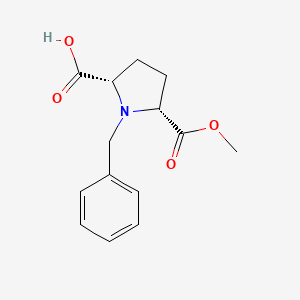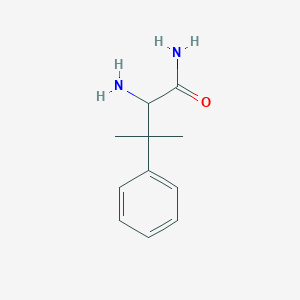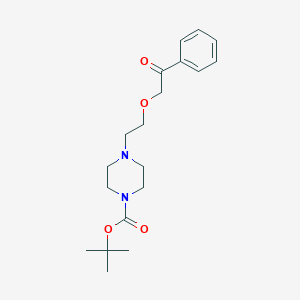
2-Amino-4-propylthiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-propylthiazole-5-carbonitrile is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an amino group at the second position, a propyl group at the fourth position, and a carbonitrile group at the fifth position of the thiazole ring. These structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-propylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminothiazole with propyl bromide and potassium cyanide. The reaction proceeds as follows:
Starting Materials: 2-aminothiazole, propyl bromide, potassium cyanide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Procedure: The 2-aminothiazole is first reacted with propyl bromide to form 2-amino-4-propylthiazole. This intermediate is then treated with potassium cyanide to introduce the carbonitrile group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-propylthiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Primary amines derived from the carbonitrile group.
Substitution: A variety of substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-propylthiazole-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-propylthiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Lacks the propyl and carbonitrile groups, making it less versatile in certain synthetic applications.
2-Amino-4-methylthiazole-5-carbonitrile: Similar structure but with a methyl group instead of a propyl group, which can affect its reactivity and biological activity.
2-Amino-4-ethylthiazole-5-carbonitrile: Contains an ethyl group, offering different steric and electronic properties compared to the propyl derivative.
Uniqueness
2-Amino-4-propylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects that can be fine-tuned for various applications. Its versatility in undergoing different chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-amino-4-propyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H9N3S/c1-2-3-5-6(4-8)11-7(9)10-5/h2-3H2,1H3,(H2,9,10) |
InChI Key |
CUDDOSKIOQUUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)

![5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820390.png)



![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)

![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)

